3-(Chloromethyl)cyclobutan-1-amine;hydrochloride

Description

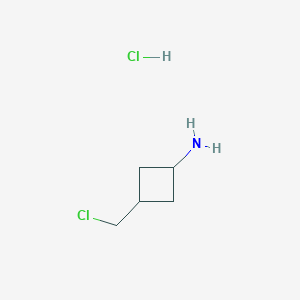

3-(Chloromethyl)cyclobutan-1-amine hydrochloride is a cyclobutane-derived amine with a chloromethyl (-CH$_2$Cl) substituent at the 3-position and a hydrochloride salt at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive chloromethyl group and rigid cyclobutane backbone.

Properties

IUPAC Name |

3-(chloromethyl)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClN.ClH/c6-3-4-1-5(7)2-4;/h4-5H,1-3,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNOZJYUTITFDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)cyclobutan-1-amine;hydrochloride typically involves the chloromethylation of cyclobutan-1-amine. The reaction conditions often include the use of chloromethylating agents such as formaldehyde and hydrochloric acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chloromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the hydrochloride salt form of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)cyclobutan-1-amine;hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The amine group can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Addition Reactions: The cyclobutane ring can undergo addition reactions with various reagents, leading to ring-opening or ring-expansion products.

Common Reagents and Conditions:

Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary amine derivative, while oxidation of the amine group can produce a nitroso or nitro compound .

Scientific Research Applications

Chemistry: In chemistry, 3-(Chloromethyl)cyclobutan-1-amine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: In biological research, this compound can be used to study the effects of cyclobutane derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities that could be useful in the treatment of various diseases .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for the synthesis of polymers, resins, and other industrial products .

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)cyclobutan-1-amine;hydrochloride involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Insights

- Chloromethyl vs. Fluoromethyl : The chloromethyl group in the target compound offers higher reactivity in nucleophilic substitution reactions compared to the fluoromethyl analog, which may exhibit reduced toxicity and metabolic stability .

- Aromatic vs. Aliphatic Substituents : The bromo-fluorophenyl derivative (CAS 1807885-05-7) introduces aromaticity, enhancing lipophilicity for blood-brain barrier penetration in CNS drug candidates . In contrast, aliphatic substituents like dimethyl or trimethylsilyl groups prioritize steric effects over electronic interactions .

- Polar vs. Nonpolar Groups: Methoxy and isopropoxy substituents increase polarity and water solubility, making them advantageous in formulations requiring aqueous compatibility .

Biological Activity

3-(Chloromethyl)cyclobutan-1-amine;hydrochloride is a chemical compound with significant potential in biological research and medicinal chemistry. Its molecular formula is CHClN, and it has a molecular weight of 156.05 g/mol. The compound is synthesized through chloromethylation of cyclobutan-1-amine, utilizing chloromethylating agents like formaldehyde and hydrochloric acid under controlled conditions.

The biological activity of this compound is primarily attributed to its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites on biological molecules, such as enzymes and receptors, leading to alterations in their activity. Such interactions can influence various biochemical pathways, making the compound a candidate for drug development and enzyme inhibition studies .

Biological Applications

The compound has been studied for its potential applications in several areas:

- Medicinal Chemistry : It serves as a precursor in the synthesis of pharmaceutical compounds, with ongoing research exploring its therapeutic applications.

- Biological Research : The chloromethyl group enables the study of enzyme mechanisms and protein interactions, making it useful in biochemical assays.

- Industrial Applications : It is employed in the production of specialty chemicals and materials, including polymers and resins.

Antibacterial Activity

Research has indicated that derivatives of this compound exhibit antibacterial properties. For instance, studies have shown that compounds with similar structures can possess minimum inhibitory concentration (MIC) values against various bacterial strains. Although specific MIC values for this compound are not extensively documented, related compounds have demonstrated significant antibacterial activities:

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| Compound A | S. aureus | 20–40 |

| Compound B | E. coli | 40–70 |

These findings suggest that modifications to the cyclobutane structure could enhance biological activity, warranting further investigation into the compound's derivatives .

Enzyme Inhibition Studies

The compound's ability to irreversibly bind to enzyme active sites has been highlighted in studies focusing on enzyme inhibitors. For example, it has been shown to inhibit specific deubiquitinases, which are critical in various cellular processes, including cancer progression. This suggests a potential role for this compound in developing anticancer therapies .

Comparative Analysis

When compared to similar compounds, such as cyclobutan-1-amine and its brominated or hydroxymethylated analogs, this compound exhibits unique reactivity due to the presence of the chloromethyl group. This specificity allows for diverse applications in both research and industrial settings.

| Compound Type | Key Feature | Applications |

|---|---|---|

| Cyclobutan-1-amine | No chloromethyl group | Limited reactivity |

| 3-(Bromomethyl)cyclobutan-1-amine | Bromine substitution | Varies based on reactivity |

| 3-(Hydroxymethyl)cyclobutan-1-amine | Hydroxymethyl group | Different chemical properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.